![molecular formula C19H31N3O4S B2931696 N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 953208-81-6](/img/structure/B2931696.png)
N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
The compound “N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a sulfonamide group, which is a functional group that is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a fairly large and complex molecule due to the presence of multiple functional groups and a cyclic structure. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidines can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .Scientific Research Applications
Photocatalytic Degradation of Organic Compounds
One study focused on the photocatalytic oxidation of a series of nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, over a UV-illuminated film of TiO2. This research is significant as it sheds light on the environmental applications of similar compounds in degrading pollutants via photocatalytic processes (Low, McEvoy, & Matthews, 1991).
Pharmaceutical Research
Another area of application is in pharmaceutical research, where modifications of the piperidine ring have been explored for their biological activity on human beta(3)-adrenergic receptors. This work indicates the potential of similar structures in developing therapeutic agents with selective receptor activity (Hu et al., 2001).
Antidiabetic Agents
Further research into hypoglycemic benzoic acid derivatives, including those related to piperidine, has contributed to the development of antidiabetic medications. These studies are crucial for understanding the structure-activity relationships that guide the design of effective antidiabetic drugs (Grell et al., 1998).
Polymorphism Control in Drug Development
Investigations into controlling polymorphism in drug compounds, such as ASP3026, a piperidine-containing compound, highlight the importance of solid-state chemistry in the pharmaceutical industry. Such research ensures the stability and efficacy of drug formulations (Takeguchi et al., 2015).
Enzyme Inhibitory Activities
Studies have also explored the synthesis and evaluation of new compounds for their enzyme inhibitory activities. For instance, triazole analogues with a piperidine moiety have been assessed for their potential as inhibitors of certain enzymes, suggesting applications in drug discovery and biochemical research (Virk et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-15(2)19(23)21-17-4-6-18(7-5-17)27(24,25)20-14-16-8-10-22(11-9-16)12-13-26-3/h4-7,15-16,20H,8-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPXKCSHRLUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide |
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